2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Overview
Description
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-isopropylbenzaldehyde, 2-methylpropan-1-one, and 1H-1,2,4-triazole.
Condensation Reaction: The first step involves the condensation of 4-isopropylbenzaldehyde with 2-methylpropan-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate α,β-unsaturated ketone.
Cyclization: The intermediate undergoes cyclization with 1H-1,2,4-triazole in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their ability to inhibit enzymes and proteins involved in various diseases.
Materials Science: The compound can be used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various drugs and toxins.
Protein Binding: It can bind to proteins and alter their function, leading to therapeutic effects in diseases such as cancer and infections.
Pathway Modulation: The compound can modulate biological pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
Uniqueness
2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the isopropyl group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)-2-(1,2,4-triazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)12-5-7-13(8-6-12)14(19)15(3,4)18-10-16-9-17-18/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTSLYHYTJVHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)(C)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146342 | |
Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-48-5 | |
Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201146342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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